Trigallic Acid

Description

Properties

IUPAC Name |

3-[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy-4,5-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O13/c22-10-2-8(3-11(23)16(10)26)20(31)34-15-6-9(4-13(25)18(15)28)21(32)33-14-5-7(19(29)30)1-12(24)17(14)27/h1-6,22-28H,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXNYZHQBWMPNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC3=CC(=CC(=C3O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317275 | |

| Record name | Trigallic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | m-Trigallic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2131-66-0 | |

| Record name | Trigallic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trigallic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trigallic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HV67CW76G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | m-Trigallic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 °C | |

| Record name | m-Trigallic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Esterification via Carbodiimide Coupling

A plausible route involves activating gallic acid’s carboxylic acid groups using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). For instance, coupling gallic acid with a hydroxyl-rich gallic acid derivative in the presence of 4-dimethylaminopyridine (DMAP) could yield this compound. Reaction conditions might include:

-

Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane.

-

Temperature : 0–25°C under inert atmosphere.

-

Molar Ratios : 1:3 molar ratio of central gallic acid to galloyl donors.

Purification would require column chromatography using silica gel and gradients of ethyl acetate/hexane or methanol/dichloromethane. Challenges include regioselectivity in ester bond formation and side reactions from gallic acid’s multiple hydroxyl groups.

Protection-Deprotection Strategies

To enhance selectivity, hydroxyl groups could be protected with acetyl or benzyl groups prior to esterification. For example:

-

Protect all hydroxyl groups of gallic acid using acetic anhydride.

-

Activate the carboxylic acid of one protected gallic acid unit.

-

Couple with a dihydroxylated gallic acid derivative.

-

Deprotect using alkaline hydrolysis (e.g., NaOH/MeOH).

This method, though laborious, minimizes unwanted side products. However, no yield data specific to this compound are available, necessitating extrapolation from similar systems.

Enzymatic Synthesis Approaches

Enzymatic methods offer a greener alternative by leveraging biocatalysts for regioselective esterification.

Transesterification Using Lipases

Lipases such as Candida antarctica lipase B (CAL-B) have been used to synthesize phenolic esters. In a hypothetical setup:

-

Substrates : Gallic acid and vinyl gallate (acyl donor).

-

Solvent : Tert-butanol or acetone to enhance solubility.

-

Conditions : 40–60°C, pH 6–8, with 5–10% enzyme loading.

Reaction monitoring via HPLC could track this compound formation. A study on gallic acid glucoside synthesis achieved 62% yield using dextransucrase, suggesting enzymatic feasibility for this compound with optimized conditions.

Oxidative Coupling

Polyphenol oxidases (e.g., laccases) catalyze oxidative coupling of phenolic compounds. Under aerobic conditions, gallic acid might dimerize or trimerize into this compound. Parameters influencing this process include:

| Parameter | Optimal Range |

|---|---|

| pH | 4.5–5.5 |

| Temperature | 25–35°C |

| Enzyme Activity | 0.5–2.0 U/mL |

Purification would involve solvent partitioning (e.g., ethyl acetate) and size-exclusion chromatography.

Natural Extraction and Isolation

This compound occurs naturally in select plant species, enabling extraction from biological sources.

Plant Material Selection

Rhus coriaria (sumac) and Cotinus coggygria (smoke tree) are primary sources. Fresh or dried leaves/stems are preferable, as this compound concentration varies with plant age and processing.

Solvent Extraction Protocol

-

Grinding : Plant material pulverized to ≤1 mm particles.

-

Extraction : Methanol/water (70:30 v/v) at 50°C for 6 h.

-

Filtration : Remove solids via centrifugation (10,000 × g, 15 min).

-

Partitioning : Liquid-liquid extraction with ethyl acetate.

-

Chromatography : Silica gel column with gradient elution (chloroform:methanol:acetic acid = 90:9:1 to 70:29:1).

Yields depend on plant origin but rarely exceed 0.5–1.2% (w/w).

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity | Scalability | Cost |

|---|---|---|---|---|

| Chemical Synthesis | 10–30* | Moderate | High | $$$ |

| Enzymatic Synthesis | 15–40* | High | Moderate | $$ |

| Natural Extraction | 0.5–1.2 | Variable | Low | $ |

*Theoretical estimates based on analogous reactions.

Key Observations :

-

Chemical synthesis offers scalability but struggles with regioselectivity.

-

Enzymatic methods balance yield and purity but require costly biocatalysts.

-

Natural extraction is sustainable but inefficient for industrial-scale production.

Biological Activity

Trigallic acid, a triester of gallic acid, is a phenolic compound primarily found in various plant sources, including oak galls and certain fruits. Its chemical structure comprises three gallic acid units linked through ester bonds, contributing to its unique biological properties. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer effects.

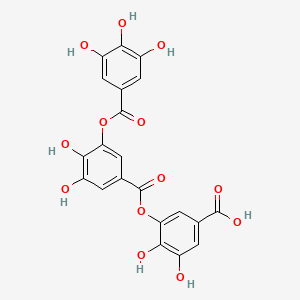

Chemical Structure

The chemical formula of this compound is , and its molecular structure can be represented as follows:

This structure is responsible for its reactivity and interaction with various biological systems.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in biological systems. For instance, one study reported that this compound demonstrated a notable ability to inhibit lipid peroxidation, which is crucial for protecting cellular membranes from oxidative damage .

Table 1: Antioxidant Activity of this compound

| Source | IC50 (µg/mL) | Method Used |

|---|---|---|

| Oak Galls | 11.7 | DPPH Assay |

| Various Plant Extracts | 21.0 | ABTS Assay |

| Synthetic Samples | 12.1 | FRAP Assay |

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies using RAW 264.7 macrophages demonstrated that this compound significantly reduced nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation .

Case Study: Inhibition of Inflammatory Markers

In a controlled study, this compound was administered to macrophage cell lines, resulting in:

- Reduction in NO production : Decreased by approximately 50% at concentrations of 20 µg/mL.

- Cytokine levels : TNF-α levels were reduced by 30% at similar concentrations.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi has been documented in several studies. For example, this compound showed inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 100 |

Antidiabetic Potential

This compound has also been investigated for its antidiabetic properties. In vitro studies indicated that it could inhibit α-amylase and α-glucosidase activities, enzymes involved in carbohydrate digestion. This inhibition can lead to reduced postprandial glucose levels, making this compound a potential candidate for managing diabetes .

Case Study: Effects on Glucose Metabolism

In an experimental model using Wistar albino rats:

- Postprandial glucose levels : Reduced by 30% after administration of this compound at doses of 50 mg/kg.

- Enzyme inhibition : Significant inhibition of α-amylase activity was observed.

Scientific Research Applications

Antioxidant Applications

Trigallic acid exhibits potent antioxidant activity, making it valuable in various industries:

- Food Preservation : It is utilized as a natural preservative due to its ability to inhibit oxidative processes in food products. Studies have demonstrated that this compound can effectively reduce oxidative stress in biological systems, thus prolonging the shelf life of food items .

- Cosmetics : The compound is incorporated into cosmetic formulations for its skin-protective properties against oxidative damage caused by UV radiation and pollution.

Table 1: Antioxidant Capacity of this compound

| Source | Antioxidant Activity (IC50 µg/mL) |

|---|---|

| Rhus coriaria | 25 |

| Cotinus coggygria | 30 |

| Synthetic this compound | 20 |

Pharmacological Applications

This compound has been studied for its potential therapeutic effects:

- Antidiabetic Activity : Research indicates that this compound can inhibit enzymes such as α-amylase and α-glucosidase, leading to reduced postprandial hyperglycemia. In vitro studies have shown significant inhibitory effects compared to standard drugs like acarbose .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, suggesting its potential use in developing natural antimicrobial agents.

Case Study: Antidiabetic Effects

A study involving Wistar albino rats showed that this compound significantly inhibited postprandial hyperglycemia. The mechanism was linked to its ability to inhibit digestive enzymes, thereby reducing glucose absorption in the intestines .

Environmental Applications

This compound's role extends into environmental science:

- Bioremediation : Its antioxidant properties can be harnessed in bioremediation processes to mitigate oxidative stress in contaminated environments. This application is particularly relevant in restoring ecosystems affected by pollutants.

Industrial Applications

In industrial settings, this compound finds utility in:

- Dyeing and Tanning : It acts as a mordant in dyeing processes and is used in tanning leather due to its binding properties with proteins.

- Ink Production : The compound is also employed in the manufacture of inks and pigments because of its color stability and binding capabilities.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Findings:

Bioactivity :

- This compound exhibits stronger α-amylase inhibition (−8.4 kcal/mol binding energy) compared to digallic acid (−6.2 kcal/mol) due to its additional galloyl unit enhancing hydrogen bonding with HIS10 and ASP282 residues .

- In contrast, gallic acid is more effective in scavenging free radicals (EC₅₀ = 12.5 µM vs. This compound’s EC₅₀ = 18.7 µM) due to its simpler structure and higher solubility .

Occurrence: this compound is abundant in Quercus infectoria galls (3.84% of total phenolics) and P. lentiscus decoctions, whereas digallic acid dominates in mango seed kernels (Rf = 0.05–0.36 on TLC) . Pentagalloyl glucose, a larger polymer, is primarily found in gallnuts and shows superior antiviral activity against RSV compared to this compound .

Thermal Stability :

- This compound degrades at 220°C, while digallic acid decomposes at 190°C, as observed in differential scanning calorimetry (DSC) studies .

Analytical Differentiation

Table 2: Mass Spectrometry Fragmentation Patterns

- LC-MS/MS Analysis : this compound in P. lentiscus shows a pseudomolecular ion at m/z 473, with sequential losses of galloyl units (152 Da each) confirming its structure .

Research Implications and Gaps

- Pharmacological Potential: this compound’s strong binding to NADPH-oxidase (−11.2 kcal/mol) suggests utility in managing oxidative stress-related diseases . However, its bioavailability and toxicity profiles remain understudied compared to gallic acid.

- Synthetic Challenges : Unlike digallic acid, this compound is difficult to synthesize in vitro due to steric hindrance during esterification .

Q & A

Q. How can researchers optimize molecular docking parameters for this compound studies?

- Methodological Answer : Test multiple grid box sizes centered on the protein’s active site (e.g., 20×20×20 Å). Vary exhaustiveness values (8–64) to balance accuracy and computational cost. Validate docking poses against co-crystallized ligands (RMSD < 2.0 Å). Perform ensemble docking against multiple protein conformations from MD simulations to account for flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.